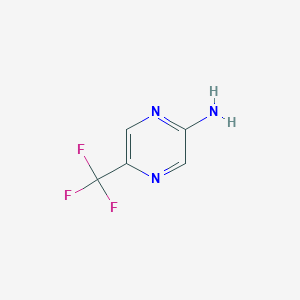

5-(Trifluoromethyl)pyrazin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-11-4(9)2-10-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDRNIDSVAZBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537442 | |

| Record name | 5-(Trifluoromethyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69816-38-2 | |

| Record name | 5-(Trifluoromethyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)pyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery

An In-Depth Technical Guide to 5-(Trifluoromethyl)pyrazin-2-amine (CAS: 69816-38-2)

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is relentless. Two strategies have proven exceptionally fruitful: the incorporation of heterocyclic scaffolds and the strategic use of fluorine. Heterocycles, such as pyrazine, are ubiquitous in nature and pharmaceuticals, offering a three-dimensional architecture with defined hydrogen bonding vectors crucial for target engagement.[1][2][3] The pyrazine ring, in particular, is recognized as a "privileged structure," frequently appearing in a wide array of biologically active compounds.[4]

Concurrently, the introduction of a trifluoromethyl (-CF3) group—a technique known as trifluoromethylation—has become a cornerstone of modern drug design.[4] This small modification can profoundly improve a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its overall druglikeness.[5]

This guide focuses on the confluence of these two powerful strategies, embodied in the building block This compound (CAS No. 69816-38-2). We will explore its fundamental properties, synthesis, and strategic application, providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this versatile reagent in their discovery programs.

Core Physicochemical & Structural Characteristics

Understanding the intrinsic properties of a building block is paramount for its successful application in synthesis. This compound is a solid at room temperature, and its key characteristics are summarized below. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronics of the pyrazine ring, impacting its reactivity and the pKa of the amine.

| Property | Value | Source(s) |

| CAS Number | 69816-38-2 | [6] |

| Molecular Formula | C₅H₄F₃N₃ | [6][7] |

| Molecular Weight | 163.10 g/mol | [6][8] |

| IUPAC Name | This compound | [6] |

| Appearance | Solid | |

| Melting Point | 131-133 °C | [9] |

| Boiling Point | ~226.2 °C at 760 mmHg | [7] |

| Purity | Typically ≥97-98% | [8] |

| Storage | 2-8°C, inert atmosphere, keep in dark place |

Synthesis Strategy: A Mechanistic Perspective

The efficient synthesis of this compound is critical for its availability as a building block. While multiple routes can be envisaged, a common and robust approach involves the amination of a pre-functionalized pyrazine ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly well-suited for this transformation due to its broad substrate scope and functional group tolerance.

Causality of Method Selection: The choice of a Buchwald-Hartwig protocol is deliberate. This reaction excels at forming C-N bonds, a process that can be challenging using classical methods, especially with electron-deficient heterocycles. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates a catalytic cycle that efficiently couples the amine to the heterocyclic core under relatively mild conditions, preserving the sensitive trifluoromethyl group.

Caption: Generalized Buchwald-Hartwig synthesis workflow.

Generalized Laboratory Protocol

-

Inert Atmosphere: To a flame-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), and base (e.g., sodium tert-butoxide). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). This step is critical as the catalytic species are oxygen-sensitive.

-

Reagent Addition: Add 2-chloro-5-(trifluoromethyl)pyrazine and the chosen solvent (e.g., anhydrous toluene). If using an ammonia surrogate like benzophenone imine, it is added at this stage.

-

Reaction: Heat the mixture to the target temperature (typically 80-110 °C). The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting halide.

-

Workup & Hydrolysis: Upon completion, cool the reaction to room temperature and quench carefully. If an imine was used, an acidic hydrolysis step is required to reveal the primary amine.

-

Purification: The crude product is purified, typically by column chromatography on silica gel, to yield the final this compound as a solid.

Application in Drug Design: A Scaffold for Kinase Inhibition

The true value of this compound lies in its application as a versatile intermediate. The pyrazine core acts as a bioisostere of benzene, pyridine, or pyrimidine, while its nitrogen atoms serve as key hydrogen bond acceptors for interacting with protein targets.[10] This is particularly relevant in the design of kinase inhibitors, where a "hinge-binding" motif is often essential for potency.[10]

A notable example is the development of dual inhibitors for Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), two important targets in oncology.[11] In this context, the 2-amino-5-(trifluoromethyl)pyrimidine scaffold (a close analogue) was identified as a potent core. The primary amine at the 2-position forms critical hydrogen bonds with the kinase hinge region, while the trifluoromethyl group occupies a nearby hydrophobic pocket, enhancing binding affinity and selectivity.[11]

Caption: Role of the scaffold in generating bioactive molecules.

Experimental Workflow: Derivatization via Suzuki-Miyaura Coupling

To illustrate the utility of this compound, this section details a representative protocol for its derivatization. First, the amine must be converted to a handle suitable for cross-coupling, such as a halide. A Sandmeyer-type reaction can convert the amine to a bromide, creating 2-bromo-5-(trifluoromethyl)pyrazine, a key intermediate for Suzuki coupling.

Caption: Two-step derivatization and analysis workflow.

Protocol: Synthesis of a 2-Aryl-5-(Trifluoromethyl)pyrazine

Step A: Synthesis of 2-Bromo-5-(trifluoromethyl)pyrazine

-

Diazotization: Cool a solution of this compound in aqueous hydrobromic acid (HBr) to 0 °C in an ice bath.

-

Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is observed.

-

Bromination: Add copper(I) bromide (CuBr) portion-wise to the cold diazonium salt solution. Allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield the crude bromide. Purify by chromatography.

Step B: Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel under an inert atmosphere, combine 2-bromo-5-(trifluoromethyl)pyrazine, the desired aryl boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent: Add a solvent system, typically a mixture like Toluene/Ethanol/Water.

-

Reaction: Heat the mixture (e.g., to 90 °C) and monitor by LC-MS.

-

Purification: Upon completion, perform an aqueous workup and purify the crude residue by flash column chromatography to isolate the final 2-aryl-5-(trifluoromethyl)pyrazine.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This validation is a non-negotiable step to ensure the integrity of the data generated in subsequent biological assays.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful and an irritant.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12] It is also classified as H312 (Harmful in contact with skin) and H332 (Harmful if inhaled) by some suppliers.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended. An inert atmosphere is advised to maintain long-term purity.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than a mere chemical reagent; it is a strategically designed building block that empowers medicinal chemists to access novel chemical space. The combination of a privileged heterocyclic core and a property-enhancing trifluoromethyl group makes it an invaluable tool for developing next-generation therapeutics, particularly in oncology and infectious diseases. As synthetic methodologies continue to advance, the applications for this and related fluorinated scaffolds will undoubtedly expand, paving the way for the discovery of safer and more effective medicines.

References

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link][1][2]

-

ResearchGate. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ResearchGate. Available at: [Link][13][14]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link][6]

-

Gesher. (n.d.). Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications. Gesher. Available at: [Link][5]

-

Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. Available at: [Link][11]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. innospk.com [innospk.com]

- 6. This compound | C5H4F3N3 | CID 13341115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. combi-blocks.com [combi-blocks.com]

- 13. researchgate.net [researchgate.net]

- 14. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 5-(Trifluoromethyl)pyrazin-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)pyrazin-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound (CAS No: 69816-38-2) is a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research.[1][2][3] Its structure, featuring a pyrazine core, an amine substituent, and an electron-withdrawing trifluoromethyl (CF3) group, makes it a valuable building block for synthesizing complex molecules with tailored biological activities. The CF3 group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in chemical synthesis, process scale-up, formulation, and the prediction of its pharmacokinetic behavior in drug discovery pipelines. This guide provides a comprehensive overview of its key physicochemical attributes, outlines validated experimental protocols for their determination, and discusses the implications of these properties for research and development.

Molecular and Structural Attributes

The foundational characteristics of a molecule dictate its physical and chemical behavior. This compound is defined by the precise arrangement of its atoms and the resultant electronic properties.

The molecule consists of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This core is substituted at the 2-position with an amine (-NH2) group, a hydrogen bond donor and a weak base, and at the 5-position with a trifluoromethyl (-CF3) group. The strong electron-withdrawing nature of the CF3 group significantly influences the electron density of the pyrazine ring and the basicity of the nitrogen atoms.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 69816-38-2 | PubChem[4], ChemicalBook[5] |

| Molecular Formula | C5H4F3N3 | PubChem[4], ChemicalBook[5] |

| Molecular Weight | 163.10 g/mol | PubChem[4], Advanced Biochemicals[6] |

| Canonical SMILES | C1=C(N=CC(=N1)N)C(F)(F)F | PubChem[4][7] |

| InChIKey | ILDRNIDSVAZBMZ-UHFFFAOYSA-N | PubChem[4], ChemicalBook[8] |

Core Physicochemical Properties and Standardized Determination Methods

The macroscopic properties of a compound are a direct consequence of its molecular structure. For drug development and chemical synthesis, properties such as solubility, pKa, and lipophilicity are critical determinants of a compound's utility and behavior.

Physical State and Appearance

This compound is a white to light yellow solid at standard temperature and pressure.[8] This crystalline nature is typical for small organic molecules with the potential for intermolecular hydrogen bonding via the amine group.

Melting Point

Significance: The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests a high-purity sample, whereas a broad and depressed range often indicates the presence of impurities. It is also a critical parameter for handling, processing, and ensuring thermal stability during reactions.

Reported Value: A specific, experimentally verified melting point is not consistently reported in the surveyed literature. Therefore, experimental determination is essential for any new batch.

Self-Validating Experimental Protocol: Capillary Melting Point Determination

This protocol provides a reliable method for determining the melting range of a solid crystalline sample.

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which could depress the melting point. Finely crush the crystalline solid into a powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transfer.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute. Causality: A slow heating rate is crucial to ensure the sample and the thermometer are in thermal equilibrium, providing an accurate reading.

-

Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

-

Solubility

Significance: Solubility is a critical factor influencing bioavailability, formulation design, and the choice of solvents for synthesis and purification. For in-vitro biological assays, a compound must be soluble in the assay medium, often aqueous buffers, to ensure accurate results.

Expected Behavior: While quantitative data is sparse, the pyridine analogue is reported to have good solubility in organic solvents (e.g., ethanol, ether) but limited solubility in water.[1] A similar profile is anticipated for this compound due to its structural resemblance. The presence of the amine group provides a site for hydrogen bonding, but the overall molecule remains largely nonpolar.

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method is the gold standard for determining equilibrium solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

-

System Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, pH 7.4 phosphate buffer, ethanol) in a sealed vial. Causality: Using an excess of solid ensures that the solution becomes saturated and equilibrium is established between the dissolved and undissolved states.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient duration (typically 24-48 hours). This extended period is necessary to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge or filter the sample to separate the saturated supernatant from the excess solid. Trustworthiness: Visual confirmation of remaining solid is critical to validate that saturation was achieved.

-

Quantification: Carefully take a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

Acidity and Basicity (pKa)

Significance: The pKa value defines the ionization state of a molecule at a given pH. For a drug candidate, this is a critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameter. The charge of a molecule influences its ability to cross cell membranes, bind to its target, and its aqueous solubility.

Reported Value: A predicted pKa of 1.50 ± 0.10 is available.[8] This low value suggests that the amine group is a very weak base, a direct consequence of the strong electron-withdrawing effect of both the pyrazine ring nitrogens and the adjacent trifluoromethyl group.

Self-Validating Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent. Causality: If the compound has low aqueous solubility, a co-solvent like methanol or DMSO may be required to achieve complete dissolution before titration begins.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and neutral forms of the amine are equal.

Lipophilicity (LogP)

Significance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key measure of a compound's fat-solubility. It is a cornerstone of drug design, heavily influencing membrane permeability, plasma protein binding, and overall pharmacokinetic profiles.

Reported Value: A computationally predicted XlogP value of 0.4 is reported.[4][7] This value suggests the compound has low to moderate lipophilicity, being relatively balanced between aqueous and lipid environments.

Methodology Note: While this value is computed, it can be determined experimentally using the shake-flask method with n-octanol and water. After equilibration, the concentration of the compound in both phases is measured (typically by HPLC), and the LogP is calculated as Log([concentration in octanol] / [concentration in water]).

Stability and Storage

To maintain the integrity of this compound, proper storage is essential.

-

Recommended Storage: The compound should be stored in a tightly sealed container in a dark place under an inert atmosphere (e.g., argon or nitrogen).[8][9] Recommended storage temperatures are between 2-8 °C.[8][9]

-

Chemical Stability: The compound is stable under the recommended storage conditions.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[11]

-

Hazardous Decomposition: In the event of a fire, thermal decomposition may produce hazardous products including carbon oxides, nitrogen oxides, and hydrogen fluoride.[11]

Safety and Hazard Information

As a chemical intermediate, this compound must be handled with appropriate precautions.

GHS Hazard Classification:

-

Hazard Statements:

Caption: Safe Handling Workflow for Chemical Intermediates.

Recommended Handling Procedures:

-

Always work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[11]

-

Do not eat, drink, or smoke when using this product.[10]

Conclusion

This compound is a key synthetic intermediate whose utility is fundamentally governed by its physicochemical properties. With a predicted low pKa, moderate lipophilicity (XlogP ~0.4), and classification as a stable solid, it presents a defined profile for researchers. While predicted values offer a valuable starting point, this guide underscores the necessity of empirical determination of properties like melting point and solubility using validated protocols to ensure data integrity. Adherence to the outlined safety and handling procedures is mandatory for its responsible use in advancing scientific discovery.

References

- Exploring 5-(Trifluoromethyl)

-

This compound | C5H4F3N3 | CID 13341115 - PubChem. (URL: [Link])

-

5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem. (URL: [Link])

-

This compound (C5H4F3N3) - PubChemLite. (URL: [Link])

-

This compound - Anichem. (URL: [Link])

-

2-Amine-5-Trifluoromethyl Pyridine - Pipzine Chemicals. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - RSC Publishing. (URL: [Link])

-

pKa values bases - Chair of Analytical Chemistry. (URL: [Link])

-

This compound - porphyrin-systems. (URL: [Link])

Sources

- 1. 2-Amine-5-Trifluoromethyl Pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]

- 4. This compound | C5H4F3N3 | CID 13341115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-AMINO-5-(TRIFLUOROMETHYL)PYRAZINE | 69816-38-2 [chemicalbook.com]

- 6. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 7. PubChemLite - this compound (C5H4F3N3) [pubchemlite.lcsb.uni.lu]

- 8. 2-AMINO-5-(TRIFLUOROMETHYL)PYRAZINE CAS#: 69816-38-2 [m.chemicalbook.com]

- 9. This compound | 69816-38-2 [sigmaaldrich.com]

- 10. guidechem.com [guidechem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. This compound – porphyrin-systems [porphyrin-systems.com]

5-(Trifluoromethyl)pyrazin-2-amine molecular weight and formula

An In-Depth Technical Guide to 5-(Trifluoromethyl)pyrazin-2-amine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into molecular scaffolds can dramatically enhance critical properties including metabolic stability, lipophilicity, and binding affinity. Among these valuable building blocks, this compound has emerged as a compound of significant interest. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analysis, and applications, tailored for professionals in research and development.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted pyrazine, a diazine ring that is a common motif in biologically active compounds.[1] The presence of both a reactive amine group and an electron-withdrawing trifluoromethyl group makes it a versatile intermediate for chemical synthesis.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Synonyms: 2-Amino-5-(trifluoromethyl)pyrazine[2]

-

InChI Key: ILDRNIDSVAZBMZ-UHFFFAOYSA-N[5]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These characteristics are fundamental for its application in synthetic chemistry, influencing solubility, reaction kinetics, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 163.10 g/mol | [3][4][5] |

| Exact Mass | 163.03573163 Da | [5] |

| Physical Form | Solid | |

| Purity (Commercial) | Typically >95% to 98% | [3][4] |

| Storage Temperature | 2-8°C, inert atmosphere, dark |

Synthesis and Derivatization Strategies

The synthesis of this compound and its analogs is a critical aspect of its utility. The methodologies employed must be robust and regioselective to ensure the desired substitution pattern on the pyrazine core.

Reported Synthetic Protocol

A multi-step synthesis starting from 2-aminopyrazines has been reported, which provides a reliable route to the target compound with high regioselectivity.[7] The general workflow is outlined below. The causality behind this pathway lies in the controlled activation of the pyrazine ring for sequential functionalization. The initial iodination step directs the subsequent trifluoromethylation to the desired position, a common strategy in heterocyclic chemistry to control substitution.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Trifluoromethylation

The following is a representative, detailed protocol based on established methodologies for trifluoromethylation reactions.[7] This self-validating system includes steps for reaction setup, monitoring, and product isolation.

Objective: To introduce a trifluoromethyl group at the 5-position of an activated pyrazine precursor.

Materials:

-

Iodinated 2-aminopyrazine precursor

-

Trifluoromethylating agent (e.g., FSO₂CF₂CO₂Me, "Me-Togni reagent")

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

-

TLC plates, NMR tubes, LC-MS vials

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodinated 2-aminopyrazine precursor and CuI catalyst.

-

Solvent Addition: Add anhydrous solvent via syringe. Stir the mixture to ensure dissolution/suspension.

-

Reagent Addition: Add the trifluoromethylating agent dropwise at room temperature. Causality: The copper catalyst facilitates the radical transfer of the CF₃ group to the pyrazine ring. Slow addition is crucial to control any exotherm.

-

Reaction Monitoring: Heat the reaction to the specified temperature (e.g., 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with an aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and LC-MS.[2]

Applications in Drug Discovery and Materials Science

The pyrazine moiety is a well-established pharmacophore found in numerous approved drugs, including the anti-tuberculosis agent Pyrazinamide.[1] The addition of a trifluoromethyl group further enhances the potential of this scaffold.

Role of the Trifluoromethyl Group

The -CF₃ group is considered a "super-substituent" in drug design for several reasons:

-

Metabolic Stability: The high strength of the C-F bond makes the group resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing a drug's half-life.[8]

-

Lipophilicity: It significantly increases the lipophilicity of a molecule, which can improve membrane permeability and cell uptake.[8][9]

-

Binding Affinity: As a strong electron-withdrawing group and a bioisostere for other groups, it can modulate the pKa of nearby functionalities and form specific interactions with protein targets, enhancing binding affinity.[8]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 2-AMINO-5-(TRIFLUOROMETHYL)PYRAZINE | 69816-38-2 [chemicalbook.com]

- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 4. This compound - Anichem [anichemllc.com]

- 5. This compound | C5H4F3N3 | CID 13341115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C5H4F3N3) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

1H NMR and 13C NMR spectra of 5-(Trifluoromethyl)pyrazin-2-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-(Trifluoromethyl)pyrazin-2-amine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties. The pyrazine core, a nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound is a key building block in the synthesis of such novel chemical entities. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective utilization in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental protocols, and the influence of the trifluoromethyl and amine substituents on the pyrazine ring. While experimental spectra for this specific compound are available from commercial suppliers, this guide synthesizes predictive data based on established NMR principles and spectral data from analogous compounds to provide a robust framework for analysis.

Molecular Structure and NMR-Active Nuclei

The structure of this compound consists of a pyrazine ring substituted with an amine (-NH₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. The key NMR-active nuclei are ¹H, ¹³C, and ¹⁹F. This guide will focus on the ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyrazine ring and the protons of the amine group.

Predicted ¹H NMR Data

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound are summarized in the table below. These predictions are based on the analysis of structurally similar pyrazine derivatives.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | Singlet | - |

| H-6 | 8.3 - 8.5 | Singlet | - |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-3 and H-6): The pyrazine ring has two protons, H-3 and H-6. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as singlets, as they are not coupled to each other. The electron-withdrawing nature of the trifluoromethyl group is expected to deshield the adjacent proton (H-6), causing it to resonate at a higher chemical shift (downfield) compared to H-3. The amine group is an electron-donating group, which would typically shield adjacent protons.

-

Amine Protons (-NH₂): The protons of the amine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.

Caption: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum will show signals for the four carbons of the pyrazine ring and the carbon of the trifluoromethyl group.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are presented below. The trifluoromethyl group will cause the C-5 signal to appear as a quartet due to ¹J-coupling with the three fluorine atoms.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 155 - 160 | Singlet | - |

| C-3 | 130 - 135 | Singlet | - |

| C-5 | 140 - 145 | Quartet | ¹J(C,F) ≈ 270-280 |

| C-6 | 135 - 140 | Singlet | - |

| -CF₃ | 118 - 122 | Quartet | ¹J(C,F) ≈ 270-280 |

Interpretation of the ¹³C NMR Spectrum

-

Pyrazine Carbons: The chemical shifts of the pyrazine carbons are influenced by the substituents. The carbon atom attached to the amine group (C-2) is expected to be significantly deshielded. The carbon attached to the trifluoromethyl group (C-5) will also be deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The remaining carbons, C-3 and C-6, will resonate at intermediate chemical shifts.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹J(C,F)), typically in the range of 270-280 Hz.

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 5-(Trifluoromethyl)pyrazin-2-amine

Introduction: The Significance of 5-(Trifluoromethyl)pyrazin-2-amine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is a key player in this arena. This compound (CAS No: 69816-38-2, Molecular Formula: C₅H₄F₃N₃, Molecular Weight: 163.10 g/mol ) is a heterocyclic amine that serves as a critical building block in the synthesis of a variety of biologically active compounds.[1][2][3][4] Its pyrazine core, a nitrogen-containing aromatic ring, is a common feature in many therapeutic agents. The precise and robust analytical characterization of this intermediate is paramount to ensure the quality, purity, and integrity of downstream drug candidates. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the cornerstone of this analytical endeavor.

This in-depth technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document delves into the rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will navigate the intricacies of ionization techniques, predict fragmentation pathways, and present detailed protocols to empower you with a self-validating system for the confident analysis of this important synthetic intermediate.

Section 1: Foundational Physicochemical Properties and Their Analytical Implications

Before delving into the mass spectrometric analysis, a foundational understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₃N₃ | [2] |

| Molecular Weight | 163.10 g/mol | [2][3] |

| Monoisotopic Mass | 163.03573163 Da | [2] |

| CAS Number | 69816-38-2 | [2][3] |

| Appearance | Likely an off-white crystalline powder (by analogy to similar compounds) | [1] |

The presence of the basic amine group and the nitrogen atoms in the pyrazine ring makes this compound an ideal candidate for positive-ion mode electrospray ionization (ESI), where protonation is readily achieved.[5][6][7][8] The trifluoromethyl group, an electron-withdrawing moiety, influences the electronic environment of the molecule, which in turn dictates its fragmentation behavior under both soft ionization (ESI) and hard ionization (Electron Ionization - EI) techniques.[9][10][11]

Section 2: The Art of Ionization: Selecting the Optimal Technique

The choice of ionization technique is a critical decision point that profoundly impacts the quality and nature of the mass spectrometric data obtained. For this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) offer unique advantages and provide complementary information.

Electrospray Ionization (ESI): The Gentle Approach for Intact Molecule Information

ESI is the preferred method for analyzing polar compounds and is particularly well-suited for heterocyclic amines.[5][12] It is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, providing a clear determination of the molecular weight.[13] This is invaluable for confirming the identity of the target compound in a sample.

Causality Behind Experimental Choices: The acidic conditions of the mobile phase in reversed-phase liquid chromatography (LC) facilitate the protonation of the basic nitrogen atoms in this compound, leading to a strong [M+H]⁺ signal in the mass spectrometer. The use of a protic solvent like methanol or acetonitrile in the mobile phase further aids in the ionization process.

Electron Ionization (EI): Unveiling the Structural Blueprint through Fragmentation

EI is a high-energy, hard ionization technique that induces extensive fragmentation of the molecule. While often resulting in a weak or absent molecular ion peak for complex molecules, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for structural elucidation.[9][10][11][14] For a relatively small and aromatic molecule like this compound, EI can provide a wealth of structural information.

Causality Behind Experimental Choices: The 70 eV electron beam used in standard EI-MS provides sufficient energy to overcome the bond dissociation energies within the molecule, leading to predictable fragmentation pathways. The stability of the aromatic pyrazine ring will influence which bonds are preferentially cleaved.[15][16]

Section 3: Deciphering the Fragmentation Code: Predicted Pathways

Understanding the likely fragmentation pathways of this compound is crucial for interpreting the resulting mass spectra.

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule (m/z 164.0) is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation events are expected to involve the loss of small neutral molecules.

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

EI-MS Fragmentation Pathways

Under the high-energy conditions of EI, the initial event is the formation of a molecular ion, M⁺• (m/z 163.0). This radical cation will then undergo a series of fragmentation reactions. The presence of the trifluoromethyl group is expected to lead to characteristic losses.[9][17]

Caption: Predicted EI-MS fragmentation pathways.

Section 4: Experimental Protocols for Robust and Reproducible Analysis

The following protocols are designed to be self-validating, providing a clear and reliable methodology for the analysis of this compound.

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is optimized for the sensitive detection and quantification of this compound.

Experimental Workflow:

Caption: Workflow for LC-ESI-MS/MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of methanol and water to a final concentration of 1 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Consult instrument manufacturer's recommendations.

-

Data Acquisition:

-

Full Scan: Acquire data from m/z 50 to 300 to observe the [M+H]⁺ ion.

-

Targeted MS/MS: Isolate the precursor ion at m/z 164.0 and acquire product ion spectra using a suitable collision energy (e.g., 15-30 eV).

-

-

Protocol 2: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) Analysis

This protocol is designed for structural confirmation through the analysis of the compound's fragmentation pattern.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Oven Program: Hold at 80 °C for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

Mass Spectrometry (MS) Conditions:

Section 5: Summary of Expected Mass Spectral Data

The following tables summarize the key ions expected in the mass spectra of this compound under different ionization conditions.

Table 1: Expected Ions in ESI-MS and ESI-MS/MS

| Ion | m/z (Da) | Description |

| [M+H]⁺ | 164.0 | Protonated molecule |

| [M+H - NH₃]⁺ | 147.0 | Loss of ammonia |

| [M+H - HCN]⁺ | 137.0 | Loss of hydrogen cyanide |

| [M+H - CF₂]⁺ | 114.0 | Loss of difluorocarbene |

| [M+H - •CF₃]⁺ | 95.0 | Loss of trifluoromethyl radical |

Table 2: Expected Ions in EI-MS

| Ion | m/z (Da) | Description |

| M⁺• | 163.0 | Molecular ion |

| [M - F]⁺ | 144.0 | Loss of a fluorine radical |

| [M - HCN]⁺• | 136.0 | Loss of hydrogen cyanide |

| [M - CF₃]⁺ | 94.0 | Loss of trifluoromethyl radical |

| CF₃⁺ | 69.0 | Trifluoromethyl cation |

Conclusion: A Pathway to Confident Analysis

The robust and reliable mass spectrometric analysis of this compound is not merely an academic exercise; it is a critical step in the quality control and developmental pipeline of numerous pharmaceutical and agrochemical products. By understanding the interplay between the compound's physicochemical properties and the chosen analytical technique, researchers can move beyond simple data generation to insightful interpretation. The protocols and predicted fragmentation pathways detailed in this guide provide a comprehensive framework for achieving this goal. The application of both soft (ESI) and hard (EI) ionization techniques offers a complementary approach, providing confidence in both molecular weight determination and structural confirmation. As the demand for novel fluorinated compounds continues to grow, a mastery of these analytical principles will remain an indispensable tool for the modern scientist.

References

-

Richards, J. C., & El-Aneed, A. (2010). Determination of Heterocyclic Amines by Pneumatically Assisted Electrospray Liquid Chromatography-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(7), 1137-1146. [Link]

-

Wang, Y., & Li, Y. (2021). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry, 32(10), 2689-2697. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13341115, this compound. Retrieved from [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes, 138(5-6). [Link]

-

Scott, K. A., Turesky, R. J., Wainman, B. C., & Josephy, P. D. (2007). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology, 20(10), 1479-1486. [Link]

-

Kaczmarczyk, A., & Gierczak, T. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8894. [Link]

-

Kaczmarczyk, A., & Gierczak, T. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]

-

Harrison, A. G. (1974). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 52(12), 2271-2276. [Link]

-

Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57-62. [Link]

-

Scott, K. A., Turesky, R. J., Wainman, B. C., & Josephy, P. D. (2007). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology, 20(10), 1479-1486. [Link]

-

Vissers, J. P. C., Chervet, J. P., & Veen, H. A. (1998). Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines. Electrophoresis, 19(12), 2213-2219. [Link]

-

Wang, H. Y., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 26(11), 1913-1919. [Link]

-

Beier, P., & O'Hagan, D. (2014). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Journal of Fluorine Chemistry, 167, 14-26. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737744, 5-Amino-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Anichem. (n.d.). This compound. Retrieved from [Link]

-

Ledingham, K. W. D., et al. (2002). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 35(16), 3523. [Link]

-

Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-1905. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wiley. (n.d.). 5-Amino-2-(trifluoromethyl)pyridine - MS (GC) - Spectrum. SpectraBase. Retrieved from [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry, 34(9), 1957-1967. [Link]

-

Grushin, V. V. (2010). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 110(9), 5769-5868. [Link]

-

Crizer, D. M., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(38), 14361-14371. [Link]

-

LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | C5H4F3N3 | CID 13341115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 4. This compound - Anichem [anichemllc.com]

- 5. Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. experts.umn.edu [experts.umn.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 10. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-AMINO-5-(TRIFLUOROMETHYL)PYRAZINE | 69816-38-2 [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)pyrazin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(trifluoromethyl)pyrazin-2-amine scaffold is a cornerstone in modern medicinal chemistry, lending its unique electronic and structural properties to a myriad of therapeutic agents. The trifluoromethyl group, a bioisostere of the methyl group, profoundly influences molecular conformation, lipophilicity, metabolic stability, and binding interactions. A comprehensive understanding of the three-dimensional architecture of molecules containing this scaffold is therefore paramount for rational drug design and development. This in-depth technical guide outlines the complete workflow for the determination and rigorous analysis of the crystal structure of this compound derivatives. It serves as a roadmap for researchers, providing both the theoretical underpinnings and practical, field-proven methodologies for elucidating the solid-state conformation and intermolecular interactions that govern the crystalline state of these vital compounds.

Introduction: The Significance of Crystalline Architecture in Drug Design

Pyrazine derivatives are a well-established class of N-heteroaromatic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The introduction of a trifluoromethyl (-CF3) group into the pyrazine ring, as in this compound, can significantly enhance these properties. The -CF3 group is highly electronegative and lipophilic, which can improve a drug's metabolic stability, membrane permeability, and binding affinity to its biological target.[2]

The precise three-dimensional arrangement of atoms in a crystal lattice, known as the crystal structure, provides invaluable insights into the molecule's intrinsic properties. It reveals the preferred molecular conformation, bond lengths, bond angles, and, crucially, the non-covalent interactions that dictate how molecules recognize and pack with one another in the solid state. For drug development professionals, this information is critical for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a drug substance, which can have different solubilities, stabilities, and bioavailability.[3]

-

Intellectual Property: Securing patent protection for novel crystalline forms of a drug.

-

Formulation Development: Understanding the solid-state properties of a drug to develop stable and effective dosage forms.

This guide will delineate the process of obtaining and analyzing the crystal structure of a representative this compound derivative, providing a foundational understanding for researchers working with this important class of molecules.

Experimental Workflow for Crystal Structure Determination

The journey from a synthesized compound to a fully refined crystal structure involves a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following sections detail a robust and self-validating protocol.

Synthesis and Purification

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a corresponding 2-chloro-5-(trifluoromethyl)pyrazine with an amine. The purity of the synthesized compound is of utmost importance for successful crystallization.

Protocol 2.1: Synthesis of a Hypothetical N-aryl-5-(trifluoromethyl)pyrazin-2-amine Derivative

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-(trifluoromethyl)pyrazine (1.0 eq) in a suitable aprotic solvent such as dioxane or toluene.

-

Addition of Reagents: Add the desired aryl amine (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

-

Base: Add a suitable base, such as cesium carbonate (Cs2CO3, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-aryl-5-(trifluoromethyl)pyrazin-2-amine derivative.

Crystallization

The formation of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening of various conditions.

Protocol 2.2: Screening for Single Crystal Growth

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) in a loosely covered vial and allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Slowly cool a saturated solution of the compound.

The ideal crystals for single-crystal X-ray diffraction are well-formed, have smooth faces, and are typically between 0.1 and 0.5 mm in each dimension.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.

Diagram 2.3: Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A schematic of potential intermolecular interactions.

Conclusion and Future Directions

The determination of the crystal structure of this compound derivatives provides a wealth of information that is indispensable for modern drug discovery and development. This guide has outlined a comprehensive and robust workflow for obtaining and analyzing these structures. The insights gained from crystallographic studies, particularly concerning molecular conformation and intermolecular interactions, empower researchers to make informed decisions in the design of next-generation therapeutics.

Future work in this area should focus on co-crystallization studies of these derivatives with their biological targets. Such studies would provide direct experimental evidence of the binding mode and key interactions, further accelerating the development of novel and effective drugs based on this privileged scaffold.

References

-

Fujikawa, S., et al. (2017). Innate C-H trifluoromethylation of heterocycles. PMC, NIH. Retrieved January 11, 2026, from [Link]

-

Cieplik, J., Pluta, J., Bryndal, I., & Lis, T. (2006). Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section C, 62(Pt 5), o259–o261. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

The Trifluoromethylated Pyrazine Core: A Computational and Theoretical Guide for Advanced Drug Discovery

Abstract

The strategic incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of trifluoromethylpyrazines, a class of compounds gaining significant traction in drug development. We will dissect the theoretical underpinnings and computational methodologies that are crucial for understanding and predicting the behavior of these molecules. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate the design and optimization of novel therapeutic agents based on the trifluoromethylpyrazine scaffold. We will move beyond a mere listing of methods to explain the causal relationships behind experimental and computational choices, grounding our discussion in field-proven insights and authoritative references.

Introduction: The Strategic Value of Trifluoromethylpyrazines

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block for engaging with biological targets.[1] When this core is functionalized with a trifluoromethyl (CF3) group, a powerful synergy emerges.

The trifluoromethyl group is not merely a passive substituent; it actively modulates the physicochemical properties of the parent molecule in several advantageous ways[4][5][6]:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to oxidative metabolism.[6] This often leads to an increased in vivo half-life and a more favorable dosing regimen.

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[4][6]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can profoundly influence the electronic distribution within the pyrazine ring, affecting its pKa and interaction with biological macromolecules.[4][5]

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro, allowing for fine-tuning of steric and electronic properties to optimize target binding.[5]

These properties make trifluoromethylpyrazines highly attractive candidates for the development of new therapeutics across a range of disease areas, including cancer, inflammation, and infectious diseases.[7][8]

Theoretical Frameworks and Computational Methodologies

To rationally design novel trifluoromethylpyrazine-based drug candidates, a deep understanding of their molecular properties is essential. Computational chemistry provides a powerful toolkit for elucidating these properties and predicting how these molecules will interact with biological systems. In this section, we will detail the key theoretical and computational methods employed in the study of trifluoromethylpyrazines.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.[9][10][11]

Core Principles and Rationale for Use:

DFT calculations allow us to model the electron distribution in a molecule, which in turn governs its geometry, reactivity, and spectroscopic properties. For trifluoromethylpyrazines, DFT is invaluable for understanding how the potent electron-withdrawing nature of the CF3 group influences the pyrazine ring.

Experimental Protocol: DFT Calculation of a Trifluoromethylpyrazine Derivative

This protocol outlines a typical workflow for performing a DFT calculation on a hypothetical 2-trifluoromethylpyrazine molecule.

-

Molecular Structure Preparation:

-

The 3D structure of 2-trifluoromethylpyrazine is built using a molecular editor such as GaussView.

-

Initial geometry optimization is performed using a lower-level method like a molecular mechanics force field to obtain a reasonable starting structure.

-

-

Gaussian Input File Generation:

-

The structure is imported into Gaussian 09 or a similar quantum chemistry software package.[9]

-

The calculation type is set to Opt (geometry optimization) followed by Freq (frequency calculation) to ensure the optimized structure is a true energy minimum.

-

The DFT functional is chosen. A popular and often reliable choice for organic molecules is the B3LYP hybrid functional.[9][12][13][14][15]

-

A suitable basis set is selected. For molecules containing fluorine, a basis set with polarization and diffuse functions is recommended, such as 6-311++G(d,p).[9]

-

The charge and multiplicity of the molecule are specified (typically 0 and 1 for a neutral, closed-shell molecule).

-

-

Execution and Analysis:

-

The calculation is run.

-

Upon completion, the output file is analyzed to extract key information, including:

-

Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

-

Thermodynamic properties.

-

Vibrational frequencies (to confirm a true minimum and for comparison with experimental IR and Raman spectra).[16]

-

Molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.[9]

-

Mulliken or Natural Bond Orbital (NBO) population analysis to determine the partial atomic charges and understand the electron distribution.

-

-

Visualization of DFT Workflow:

Caption: A typical workflow for performing DFT calculations.

Molecular Docking for Structure-Based Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a trifluoromethylpyrazine derivative, to the active site of a target protein.

Core Principles and Rationale for Use:

By simulating the interaction between a potential drug molecule and its biological target, molecular docking can help to:

-

Identify potential drug candidates from a virtual library.

-

Elucidate the key molecular interactions responsible for binding.

-

Guide the optimization of lead compounds to improve their potency and selectivity.

Experimental Protocol: Molecular Docking of a Trifluoromethylpyrazine Inhibitor

This protocol outlines a general workflow for docking a trifluoromethylpyrazine derivative into the active site of a target protein, for instance, a kinase.

-

Preparation of the Receptor and Ligand:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are typically removed from the PDB file.

-

Hydrogen atoms are added to the protein structure.

-

The 3D structure of the trifluoromethylpyrazine ligand is generated and its energy is minimized, often using a DFT-optimized geometry as a starting point.

-

-

Docking Simulation:

-

A docking software package such as AutoDock Vina or Schrödinger's Glide is used.[12]

-

The binding site on the receptor is defined, usually as a grid box encompassing the active site.

-

The docking simulation is performed, where the software samples a large number of possible conformations and orientations of the ligand within the binding site.

-

A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

-

-

Analysis of Docking Results:

-

The top-ranked docking poses are visually inspected to assess their plausibility.

-

The key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein are identified.

-

The docking results can be used to generate hypotheses about the structure-activity relationship (SAR) of a series of compounds.

-

Visualization of Molecular Docking Workflow:

Caption: A generalized workflow for molecular docking studies.

Molecular Properties and Reactivity of Trifluoromethylpyrazines

The combination of the pyrazine core and the trifluoromethyl group results in a unique set of molecular properties that are critical to their function as potential therapeutic agents.

Electronic Properties

DFT calculations on trifluoromethylpyrazine derivatives consistently show a significant polarization of the molecule. The strong electron-withdrawing CF3 group pulls electron density away from the pyrazine ring. This has several important consequences:

-

HOMO-LUMO Gap: The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[9] In trifluoromethylpyrazines, the electron-withdrawing nature of the CF3 group generally leads to a lowering of both the HOMO and LUMO energy levels. The magnitude of the gap can be fine-tuned by the introduction of other substituents on the pyrazine ring.

-

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution in a molecule. For trifluoromethylpyrazines, the MEP will show a region of high positive potential around the CF3 group and a region of negative potential associated with the nitrogen atoms of the pyrazine ring. This information is critical for understanding potential non-covalent interactions with a biological target.

Table 1: Calculated Electronic Properties of a Hypothetical 2-Trifluoromethylpyrazine

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Note: These are representative values and will vary depending on the specific molecule and the level of theory used for the calculation.

Structural Properties

The geometry of the trifluoromethylpyrazine core is also influenced by the presence of the CF3 group. DFT calculations can accurately predict bond lengths and angles. For instance, the C-C bond connecting the CF3 group to the pyrazine ring is typically shorter than a standard C-C single bond due to the influence of the electronegative fluorine atoms.

Reactivity

The electronic properties of trifluoromethylpyrazines dictate their reactivity. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. The positions ortho and para to the CF3 group are particularly activated towards nucleophilic aromatic substitution. This reactivity can be exploited in the synthesis of more complex derivatives.

Structure-Activity Relationship (SAR) Studies: A Case Study in Anti-Inflammatory Agents

Computational methods are instrumental in elucidating the structure-activity relationships of trifluoromethylpyrazine derivatives.[2][3][17][18] A study on trifluoromethyl-substituted pyrazoline and pyrazole derivatives as anti-inflammatory agents provides a compelling example.[4] In this work, molecular docking was used to rationalize the observed biological activity of these compounds as inhibitors of the COX-2 enzyme.[4] The docking studies revealed that the trifluoromethyl group was crucial for anchoring the ligands within a hydrophobic pocket of the active site, thereby enhancing their inhibitory potency.

Similarly, in the development of novel dual c-Met/VEGFR-2 inhibitors, the introduction of a 5-(trifluoromethyl)-1H-pyrazole moiety was found to be beneficial for potent cytotoxicity.[7] This highlights the importance of the trifluoromethyl group in optimizing interactions with the target kinases.

Conclusion and Future Perspectives

Trifluoromethylpyrazines represent a promising class of molecules for the development of new therapeutic agents. The strategic combination of the pyrazine scaffold and the trifluoromethyl group imparts a unique and advantageous set of physicochemical properties. The in-depth technical guide has demonstrated that a synergistic approach combining theoretical calculations and computational modeling is essential for unlocking the full potential of this chemical space.

DFT calculations provide invaluable insights into the electronic and structural properties of these molecules, while molecular docking enables the rational design and optimization of their interactions with biological targets. As computational resources continue to grow and algorithms become more sophisticated, we can expect that in silico methods will play an increasingly pivotal role in the discovery and development of the next generation of trifluoromethylpyrazine-based drugs.

References

-

Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. [Link]

-